molecular formula C10H22O B14647588 3,5-Dimethyl-3-octanol CAS No. 56065-42-0

3,5-Dimethyl-3-octanol

Cat. No.: B14647588
CAS No.: 56065-42-0
M. Wt: 158.28 g/mol
InChI Key: DMIBTMSBSULJMT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3-octanol is an organic compound classified as an alcohol. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of an octane chain, which also has methyl groups attached to the third and fifth carbon atoms. This compound is part of a larger family of alcohols, which are known for their wide range of applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-3-octanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 3,5-dimethyl-3-octanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3-octanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 3,5-dimethyl-3-octanone, using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Although already an alcohol, further reduction can lead to the formation of alkanes, though this is less common.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)

    Reduction: Hydrogen gas (H₂) with a metal catalyst

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products

    Oxidation: 3,5-Dimethyl-3-octanone

    Substitution: 3,5-Dimethyl-3-octyl chloride

Scientific Research Applications

3,5-Dimethyl-3-octanol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.

    Medicine: Research into its potential therapeutic effects and interactions with biological molecules.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3-octanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-3-heptanol
  • 3,7-Dimethyl-3-octanol
  • 3,5-Dimethyl-3-decanol

Uniqueness

3,5-Dimethyl-3-octanol is unique due to its specific structure, which influences its physical and chemical properties. The presence of two methyl groups at the third and fifth positions provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it distinct from other similar alcohols, which may have different substitution patterns and chain lengths.

Properties

CAS No.

56065-42-0

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3,5-dimethyloctan-3-ol

InChI

InChI=1S/C10H22O/c1-5-7-9(3)8-10(4,11)6-2/h9,11H,5-8H2,1-4H3

InChI Key

DMIBTMSBSULJMT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(CC)O

Origin of Product

United States

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